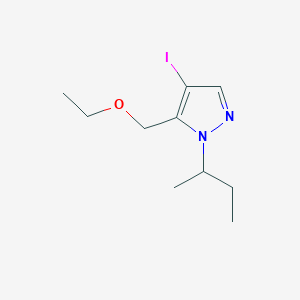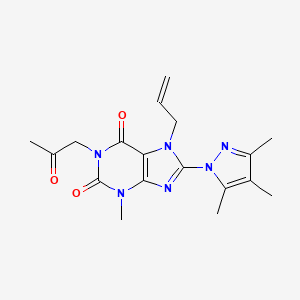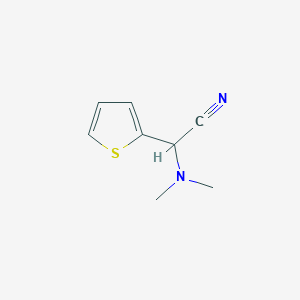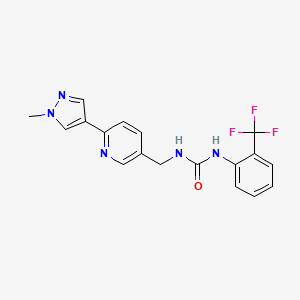![molecular formula C25H21Br2N5O3 B2553513 3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one CAS No. 946337-37-7](/img/structure/B2553513.png)
3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one" is a complex molecule that appears to be related to a family of compounds with potential pharmacological properties. The structure suggests the presence of a chromene core, which is a common feature in molecules with various biological activities, including antipsychotic and antiemetic effects . The piperazine moiety is a feature that is often found in drug molecules, contributing to their pharmacokinetic and pharmacodynamic profiles .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of chromene derivatives and subsequent functionalization with various substituents such as piperazine . The synthesis of such compounds is often aimed at improving pharmacological properties, such as potency, selectivity, and bioavailability . The specific synthesis route for the compound is not detailed in the provided papers, but it likely involves similar strategies.
Molecular Structure Analysis
The molecular structure of related compounds shows that the piperazine ring often adopts a chair conformation, which is a stable form for six-membered rings . The spatial arrangement of the substituents around the chromene and pyrimidine rings can influence the molecule's interaction with biological targets, affecting its pharmacological activity .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the presence of a piperazine ring can facilitate [3 + 3] cyclization reactions, as seen in the synthesis of chromeno[2,3-b]pyridine derivatives . The reactivity of the chromene core can also be exploited in cyclocondensation reactions to create novel bis(chromenes) .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents, given the presence of both polar and nonpolar regions within the molecule. The bromine atoms suggest a relatively high molecular weight, which could affect the compound's absorption and distribution in biological systems . The pharmacokinetic profile of such compounds is often optimized through structural modifications to improve oral bioavailability and reduce potential side effects .
Scientific Research Applications
Anticancer Activities
Compounds with structural similarities to the one mentioned have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines, including human breast cancer (MCF-7) and human embryonic kidney cells (HEK293). Some compounds demonstrated significant anti-proliferative activities, suggesting potential as anticancer agents. The molecular docking studies of these compounds against specific proteins like Bcl-2 showed good binding affinity, indicating their mechanism of action may involve interaction with cancer-related proteins (Parveen et al., 2017). Furthermore, the structure-activity relationship (SAR) analysis provided insights into how different moieties contribute to the anticancer properties of these compounds.
Antimicrobial Effects
Another study focused on the synthesis of novel compounds incorporating elements like piperazines and piperidines, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel et al., 2012). The study's structure-activity relationship analysis sheds light on how different substituents influence the antimicrobial efficacy of these compounds.
Vasodilatory Properties
Research into pyrimidine and triazine derivatives revealed their hypotensive effects, acting through direct vasodilation. Such compounds could offer new pathways for developing treatments for hypertension and related cardiovascular conditions (Mccall et al., 1983).
properties
IUPAC Name |
3-[4-(4-anilino-6-methylpyrimidin-2-yl)piperazine-1-carbonyl]-6,8-dibromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Br2N5O3/c1-15-11-21(29-18-5-3-2-4-6-18)30-25(28-15)32-9-7-31(8-10-32)23(33)19-13-16-12-17(26)14-20(27)22(16)35-24(19)34/h2-6,11-14H,7-10H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGYHERRYGWRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Br2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)



![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

